molecular formula C40H80NO10P B1513454 Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate CAS No. 267228-70-6

Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate

Cat. No.: B1513454
CAS No.: 267228-70-6
M. Wt: 766 g/mol
InChI Key: WFYVYFVKHCDATR-XEEZHEAGSA-N
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Description

Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate is a glycerophospholipid derivative characterized by a glycerol backbone esterified with two fatty acid chains and a phosphoglycerol head group. The compound’s systematic name, as defined in , is [(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxy-phosphoryl]oxy-3-hexadecanoyloxy-propan-2-yl] octadec-9-enoate. Key structural features include:

  • sn-Glycero-3-phosphate backbone: The (2R) configuration aligns with the stereospecific numbering (sn) system for glycerol, typical of biological phospholipids .
  • Fatty acid chains: A saturated hexadecanoyl (palmitoyl, C16:0) chain at the sn-1 position and an unsaturated (E)-octadec-9-enoate (oleoyl, C18:1) chain at the sn-2 position .
  • Phosphoglycerol head group: The phosphate group is esterified to a second glycerol moiety (2,3-dihydroxypropoxy), classifying the compound as a phosphatidylglycerol (PG) .

Synonyms for this compound include 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-[Phospho-(1-glycerol)] and Phosphatidylglycerol (PG) . Its structure is critical in bacterial and mitochondrial membranes, where PG serves as a precursor for cardiolipin and stabilizes membrane-protein interactions .

Properties

IUPAC Name

azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17+;/t37?,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYVYFVKHCDATR-XEEZHEAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746684
Record name (19R)-22,25,26-Trihydroxy-16,22-dioxo-17,21,23-trioxa-22lambda~5~-phosphahexacosan-19-yl (9E)-octadec-9-enoate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267228-70-6
Record name (19R)-22,25,26-Trihydroxy-16,22-dioxo-17,21,23-trioxa-22lambda~5~-phosphahexacosan-19-yl (9E)-octadec-9-enoate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate is a complex organic compound with potential biological activity. This article explores its synthesis, structural characteristics, and biological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a phosphonate group, hydroxyl groups, and a long-chain fatty acid moiety. Its molecular formula reflects these components, contributing to its unique properties.

Property Value
Molecular Weight573.85 g/mol
StructureComplex with phosphonate and fatty acid chains
SolubilityPoorly soluble in water, soluble in organic solvents

Synthesis

The synthesis of this azane involves multiple steps, typically beginning with the phosphorylation of a suitable precursor followed by esterification reactions. The methodology often requires specific conditions to ensure high yield and purity.

Antioxidant Properties

Research indicates that compounds similar to this azane exhibit significant antioxidant activity. The presence of hydroxyl groups is believed to enhance radical scavenging capabilities, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that azane derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Azane compounds have demonstrated antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes due to their amphiphilic nature.

Case Studies

  • Antioxidant Activity Study : A study evaluated the antioxidant capacity of similar azane derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting strong antioxidant properties.
  • Anti-inflammatory Mechanism : In vitro studies on macrophages treated with azane derivatives showed a marked decrease in TNF-alpha and IL-6 levels, indicating potential use in managing inflammatory diseases.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of azane against Staphylococcus aureus and Escherichia coli. The results revealed effective inhibition at low concentrations, highlighting its potential as a natural preservative or therapeutic agent.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of azane compounds. Studies suggest that modifications to the fatty acid chain can enhance cellular uptake and distribution, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Glycerophospholipids

Phosphatidylglycerol (PG) shares structural similarities with other glycerophospholipids but differs in head group chemistry, charge, and biological roles. Below is a comparative analysis:

Structural and Functional Comparison

Compound Head Group Charge at pH 7 Primary Sources Key Functions
Phosphatidylglycerol (PG) Glycerol-phosphate Negative Bacterial membranes, mitochondria Membrane structure, cardiolipin precursor, protein binding
Phosphatidylcholine (PC) Choline Zwitterionic Eukaryotic cell membranes Major membrane component, lung surfactant, signaling
Phosphatidylethanolamine (PE) Ethanolamine Zwitterionic Bacterial/eukaryotic membranes Membrane curvature, fusion, autophagy
Phosphatidylserine (PS) Serine Negative Eukaryotic inner leaflet Apoptosis signaling, blood clotting

Key Differences

Head Group Chemistry
  • PG : Contains a glycerol-phosphate head group, conferring a net negative charge at physiological pH. This promotes interactions with divalent cations (e.g., Mg²⁺) and proteins in bacterial membranes .
  • PC : Zwitterionic choline head group enhances membrane stability and reduces permeability, making PC dominant in eukaryotic plasma membranes .
  • PE: Smaller ethanolamine head group induces non-bilayer structures, facilitating membrane fusion and curvature .
Physical Properties
  • PG’s negative charge increases hydration and repulsion between adjacent lipids, reducing phase transition temperatures compared to PC or PE .
  • PG’s smaller head group (vs. PC) enhances membrane fluidity but reduces packing density .

Comparative Studies

  • Membrane Protein Interactions : PG’s negative charge facilitates binding to cationic residues in proteins like cytochrome c oxidase, enhancing electron transport chain efficiency in mitochondria .

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